molecular formula C11H16S B1596540 4-tert-Butyl-o-thiocresol CAS No. 15570-10-2

4-tert-Butyl-o-thiocresol

Cat. No. B1596540
CAS RN: 15570-10-2
M. Wt: 180.31 g/mol
InChI Key: DUZJXKYBSMFDIU-UHFFFAOYSA-N
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Description

4-tert-Butyl-o-thiocresol is an organic compound with unique properties that make it valuable in various applications. It has a thiophenol ring attached to a tert-butyl group and a hydroxyl group, giving it stability and reactivity . The compound is sparingly soluble in water but dissolves well in organic solvents .


Synthesis Analysis

The synthesis of 2-tert-butyl-4-methylphenol, a compound similar to 4-tert-Butyl-o-thiocresol, is of great significance because of its wide application in industry. An efficient and mild method for the alkylation of p-cresol and tert-butyl alcohol has been established .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-o-thiocresol consists of a thiophene ring attached to a tert-butyl group and a hydroxyl group, which imparts stability and reactivity to the compound .


Chemical Reactions Analysis

In general, unsymmetrical ketones can be converted to sp3 secondary alcohols by reducing the sp2 carbonyl group. This reaction creates a new asymmetric center, and the stereochemical outcome depends on the side of the carbonyl group that is attacked by the reagent .


Physical And Chemical Properties Analysis

4-tert-Butyl-o-thiocresol is an organic compound with a unique set of properties that make it useful in various applications. Its molecular structure consists of a thiophene ring attached to a tert-butyl group and a hydroxyl group, which imparts stability and reactivity to the compound. It is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and ether .

Scientific Research Applications

Arylation in Heterocyclic Core Synthesis

4-tert-Butyl-o-thiocresol, through its derivatives, plays a role in the synthesis of heterocyclic cores of thiopeptide antibiotics. Martin et al. (2008) describe the use of tert-butyl 4-thiazolecarboxylate in Pd(0)-catalyzed regioselective C-2 (hetero)arylation, leading to valuable components for thiopeptides antibiotics synthesis (Martin, Verrier, Hoarau, & Marsais, 2008).

Antioxidant Research

Research by Cummings et al. (1985) explored the oxidative metabolism of 3-tert-butyl-4-hydroxyanisole, a compound related to 4-tert-Butyl-o-thiocresol. This study provided insights into its conversion to various metabolites, contributing to understanding the biological effects of such antioxidants (Cummings, Ansari, Guengerich, Crouch, & Prough, 1985).

Enzymatic Induction and Cancer Protection

Benson, Hunkeler, and Talalay (1980) investigated the role of antioxidants, including compounds related to 4-tert-Butyl-o-thiocresol, in enhancing the activity of enzymes that protect against carcinogenesis and toxicity. Their findings indicated that such compounds might contribute to the defense against chemical carcinogens (Benson, Hunkeler, & Talalay, 1980).

Synthesis of Complexes for Drug Discovery

Ruswanto et al. (2021) demonstrated the synthesis of a Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, derived from tert-butyl compounds. This work is significant in drug discovery, particularly in the development of anticancer drugs, showcasing the versatility of tert-butyl compounds in medicinal chemistry (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Fmoc-based Synthesis in Peptide Research

Raz and Rademann (2011) utilized tert-butyl thioesters, which are related to 4-tert-Butyl-o-thiocresol, in the synthesis of peptide thioestersfor Fmoc-based solid-phase peptide synthesis. This approach highlights the stability of tert-butyl thioesters and their applicability in peptide chemistry, essential for pharmaceutical and biochemical research (Raz & Rademann, 2011).

Quantum Dot Solar Cells

Boschloo, Häggman, and Hagfeldt (2006) explored the use of 4-tert-butylpyridine in redox electrolytes for dye-sensitized TiO2 solar cells. Their research demonstrated how 4-tert-butylpyridine enhances solar cell performance by affecting the surface charge of TiO2 and reducing electron recombination. This finding is crucial in the field of renewable energy, particularly for improving the efficiency of solar cells (Boschloo, Häggman, & Hagfeldt, 2006).

Catalytic Asymmetric Oxidation

Cogan et al. (1998) described the catalytic asymmetric oxidation of tert-butyl disulfide, which is structurally similar to 4-tert-Butyl-o-thiocresol. Their study showcases the synthesis of various chiral tert-butanesulfinyl compounds, which are significant in asymmetric synthesis and pharmaceutical manufacturing (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Safety And Hazards

4-tert-Butyl-o-thiocresol may cause severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It may also cause cancer and is harmful if swallowed or in contact with skin . Safety precautions must be taken when handling this compound to prevent health risks .

properties

IUPAC Name

4-tert-butyl-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZJXKYBSMFDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051751
Record name 4-tert-Butyl-2-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-o-thiocresol

CAS RN

15570-10-2
Record name 4-tert-Butyl-o-thiocresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-o-thiocresol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47207
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butyl-2-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYL-O-THIOCRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI73741492
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Menotta, AM Gioacchini, A Amicucci… - … in mass spectrometry, 2004 - Wiley Online Library
Ectomycorrhizae formation represents one of the most significant steps in the truffle life cycle and is determined by a complex molecular signaling between two symbionts. In order to …
CAI Junlong, LU Jinqing, LI Qiang… - Medicinal …, 2015 - search.ebscohost.com
[Objective] To analyze the volatile components of turkey figs grown in different production areas.[Methods] The volatile components were analyzed by HS-SPMK-GC-MS, and their …
Number of citations: 5 search.ebscohost.com
IT Tork, AAM Abdelhafez, FAA Mostafa… - … Universities Journal of …, 2019 - journals.ekb.eg
Germination is a way to improve agricultural productivity and easily to use by low income families, in particular with using some elicitors in germination for enhancing the nutrition value …
Number of citations: 7 journals.ekb.eg
J Van Alphen - Rubber Chemicals, 1973 - Springer
… 4-tert Butyl-o-thiocresol 2. …
Number of citations: 0 link.springer.com

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